molecular formula C14H11NO4 B5749620 (4-methoxyphenyl)(3-nitrophenyl)methanone CAS No. 54118-78-4

(4-methoxyphenyl)(3-nitrophenyl)methanone

Cat. No.: B5749620
CAS No.: 54118-78-4
M. Wt: 257.24 g/mol
InChI Key: PJFAYZAQZJOLKX-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(3-nitrophenyl)methanone is an organic compound with the molecular formula C14H11NO4. It is a member of the benzophenone family, characterized by the presence of two phenyl groups attached to a central carbonyl group. The compound is known for its distinctive structural features, which include a methoxy group (-OCH3) on one phenyl ring and a nitro group (-NO2) on the other. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)(3-nitrophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 4-methoxybenzoyl chloride with 3-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Reaction Scheme: [ \text{4-Methoxybenzoyl chloride} + \text{3-Nitrobenzene} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Reduction: The nitro group in (4-methoxyphenyl)(3-nitrophenyl)methanone can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using sodium borohydride (NaBH4) in the presence of a suitable solvent.

  • Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group (-OH) or a carbonyl group (-C=O) under strong oxidizing conditions, such as using potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with strong nucleophiles like sodium methoxide (NaOCH3) can lead to the formation of different substituted products.

Common Reagents and Conditions

    Reduction: H2/Pd-C, NaBH4

    Oxidation: KMnO4, CrO3

    Substitution: NaOCH3, other nucleophiles

Major Products Formed

    Reduction: (4-Methoxyphenyl)(3-aminophenyl)methanone

    Oxidation: (4-Hydroxyphenyl)(3-nitrophenyl)methanone

    Substitution: Various substituted benzophenones depending on the nucleophile used

Scientific Research Applications

(4-Methoxyphenyl)(3-nitrophenyl)methanone has a wide range of applications in scientific research:

  • Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

  • Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

  • Medicine: Derivatives of this compound are explored for their potential use in drug development. The compound’s structural features allow for modifications that can enhance its pharmacological properties.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)(3-nitrophenyl)methanone depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s binding to proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)(4-nitrophenyl)methanone: Similar structure but with the nitro group on the para position of the phenyl ring.

    (4-Methoxyphenyl)(2-nitrophenyl)methanone: Similar structure but with the nitro group on the ortho position of the phenyl ring.

    (4-Methoxyphenyl)(3-chlorophenyl)methanone: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

(4-Methoxyphenyl)(3-nitrophenyl)methanone is unique due to the specific positioning of the methoxy and nitro groups, which influence its chemical reactivity and biological activity. The meta position of the nitro group relative to the carbonyl group affects the compound’s electronic distribution and steric interactions, making it distinct from its ortho and para counterparts.

Properties

IUPAC Name

(4-methoxyphenyl)-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-13-7-5-10(6-8-13)14(16)11-3-2-4-12(9-11)15(17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFAYZAQZJOLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355238
Record name (4-methoxyphenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54118-78-4
Record name (4-methoxyphenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 3-nitrobenzoyl chloride (3.71 g), anisole (2.0 ml) and aluminum chloride (2.67 g) in dichloromethane (50 ml) was refluxed for 1 hour. The reaction mixture was poured into a mixture of ethyl acetate and water. The organic phase was washed with brine, dried over magnesium sulfate and concentrated. The resultant solid was collected and washed with ethyl acetate to give 1-(3-nitrobenzoyl)-4-methoxybenzene (955 mg).
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2.67 g
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Synthesis routes and methods III

Procedure details

To a cold (0° C.) mixture of anisole (17.7 mL, 0.162 mol, 1.0 eq.) and aluminium trichloride (26.9 g, 0.202 mol, 1.25 eq.) in 1,2-dichloroethane (140 mL) was slowly added 3-nitrobenzoylchloride (30 g, 0.162 mol). The cooling bath was removed, and the reaction mixture was stirred 2 h at 20° C. The reaction mixture was poured into ice water. Concentrated hydrochloric acid (5 mL) was added. The aqueous layer was extracted with dichloromethane (2 times). The combined organic layers were dried over sodium sulfate, filtered and the volatiles were removed in vacuo. Purification by flash chromatography afforded the title compound (35.1 g, 84%) as an orange solid, m.p.: 88-89° C.
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Yield
84%

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